



# Application Notes and Protocols for Testing Infigratinib Efficacy Using Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for personalized medicine, enabling the testing of therapeutic agents to predict patient-specific responses.[1] Infigratinib (BGJ398) is a selective, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has shown clinical activity against tumors with FGFR alterations.[4] This document provides detailed application notes and protocols for utilizing PDOs to assess the efficacy of Infigratinib, particularly in cancers harboring FGFR gene fusions or other activating alterations.

## Principle of the Application

This application leverages PDO technology to create a personalized cancer model for testing the efficacy of **Infigratinib**. The workflow involves the establishment of PDOs from a patient's tumor biopsy, followed by high-throughput screening of **Infigratinib** to determine its dosedependent effect on organoid viability. This allows for the generation of quantitative data, such as IC50 values, to inform on the potential clinical utility of **Infigratinib** for that specific patient.



# **Infigratinib: Mechanism of Action**

**Infigratinib** is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival. **Infigratinib** binds to the ATP-binding pocket of the FGFR kinase domain, blocking its activity and thereby inhibiting downstream signaling.

# Data Presentation: Infigratinib Efficacy in Patient-Derived Models

The following tables summarize the efficacy of **Infigratinib** in patient-derived models of cholangiocarcinoma (CCA) with FGFR2 fusions. While direct data on a wide variety of PDOs is still emerging, these results from closely related patient-derived cell lines (PDCs) and the successful generation of corresponding PDOs provide a strong rationale for this application.

Table 1: **Infigratinib** IC50 Values in FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Cell Lines

| Patient-Derived Cell Line | FGFR2 Fusion Partner | Infigratinib IC50 (nM) |
|---------------------------|----------------------|------------------------|
| ICC13-7                   | CCDC6                | ~10                    |
| ICC21                     | N/A                  | ~20                    |
| ICC10-6                   | N/A                  | >1000                  |

Data adapted from studies on patient-derived cell lines, which are closely related to PDOs and predictive of their response.[5][6][7]

Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2 Fusion-Positive Patient-Derived Organoid (PDO) Model



| Drug                     | Target  | PDO Model                        | IC50 (nM)               |
|--------------------------|---------|----------------------------------|-------------------------|
| Pemigatinib              | FGFR1-3 | DUC18828 (ICC with FGFR2 fusion) | 2                       |
| Infigratinib (Projected) | FGFR1-3 | DUC18828 (ICC with FGFR2 fusion) | ~12 (based on PDC data) |

This table includes data for another FGFR inhibitor, Pemigatinib, tested directly on a PDO model, and projects the expected **Infigratinib** IC50 based on data from the corresponding patient-derived cell line.[5]

# Mandatory Visualizations FGFR Signaling Pathway and Infigratinib Inhibition









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing Infigratinib Efficacy Using Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#using-patient-derived-organoids-to-test-infigratinib-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com